molecular formula C12H15ClINO B13896953 N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide

N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide

Cat. No.: B13896953
M. Wt: 351.61 g/mol
InChI Key: ANOKTXBUDHSTMY-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide is a chemical compound with the molecular formula C12H15ClINO. This compound is characterized by the presence of chloro, iodo, and methyl substituents on a phenyl ring, along with a dimethyl-propanamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide typically involves the following steps:

    Amidation: The formation of the amide bond between the phenyl ring and the dimethyl-propanamide group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amidation reactions, utilizing optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.

Scientific Research Applications

N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application and context. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide: Unique due to its specific substituents and amide group.

    N-(5-Bromo-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide: Similar structure but with a bromo group instead of a chloro group.

    N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-butyramide: Similar structure but with a butyramide group instead of a propanamide group.

Uniqueness

This compound is unique due to its specific combination of chloro, iodo, and methyl substituents on the phenyl ring, along with the dimethyl-propanamide group

Properties

Molecular Formula

C12H15ClINO

Molecular Weight

351.61 g/mol

IUPAC Name

N-(5-chloro-4-iodo-2-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H15ClINO/c1-7-5-9(14)8(13)6-10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16)

InChI Key

ANOKTXBUDHSTMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C(C)(C)C)Cl)I

Origin of Product

United States

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